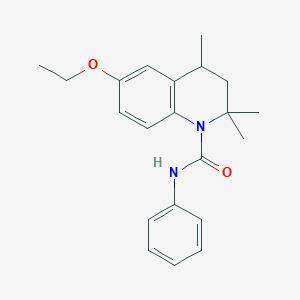
6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide, also known as ETC-1002, is a novel small molecule drug that has been developed for the treatment of dyslipidemia and atherosclerosis. Dyslipidemia is a condition characterized by abnormal levels of lipids in the blood, which can lead to the development of cardiovascular diseases such as heart attacks and strokes. ETC-1002 has shown promising results in preclinical and clinical studies, and it is currently being evaluated for its efficacy and safety in the treatment of dyslipidemia.
作用機序
6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide works by inhibiting ATP citrate lyase, an enzyme involved in the synthesis of cholesterol and fatty acids. By inhibiting this enzyme, this compound reduces the production of cholesterol and fatty acids, leading to a reduction in levels of LDL cholesterol, triglycerides, and non-HDL cholesterol.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce levels of LDL cholesterol, triglycerides, and non-HDL cholesterol, while increasing levels of HDL cholesterol. This compound has also been shown to reduce inflammation and oxidative stress, which are thought to play a role in the development of atherosclerosis.
実験室実験の利点と制限
One of the advantages of 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is its specificity for ATP citrate lyase, which reduces the risk of off-target effects. This compound is also well-tolerated, with a low incidence of adverse events. However, one limitation of this compound is its relatively low potency, which may limit its efficacy in some patients.
将来の方向性
There are several future directions for the development of 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide. One direction is the evaluation of this compound in combination with other lipid-lowering drugs, such as statins, to determine whether the combination therapy provides additional benefits. Another direction is the evaluation of this compound in patients with other cardiovascular diseases, such as heart failure and peripheral artery disease. Additionally, the development of more potent analogs of this compound may improve its efficacy in the treatment of dyslipidemia.
合成法
The synthesis of 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide involves several steps, starting with the reaction of 4-chloro-2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) with ethyl acetoacetate to form a nitroxide intermediate. The nitroxide intermediate is then reacted with 2,4-pentanedione to form a quinoline derivative, which is subsequently reacted with phenylhydrazine to form this compound. The overall yield of the synthesis process is approximately 20%.
科学的研究の応用
6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of dyslipidemia. In preclinical studies, this compound has been shown to reduce levels of LDL cholesterol, triglycerides, and non-HDL cholesterol, while increasing levels of HDL cholesterol. These effects are thought to be mediated through the inhibition of ATP citrate lyase, an enzyme involved in the synthesis of cholesterol and fatty acids.
In clinical trials, this compound has been shown to be effective in reducing levels of LDL cholesterol, triglycerides, and non-HDL cholesterol, while increasing levels of HDL cholesterol. This compound has also been shown to be well-tolerated, with a low incidence of adverse events.
特性
IUPAC Name |
6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-5-25-17-11-12-19-18(13-17)15(2)14-21(3,4)23(19)20(24)22-16-9-7-6-8-10-16/h6-13,15H,5,14H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFTYYCDWPULHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(CC2C)(C)C)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

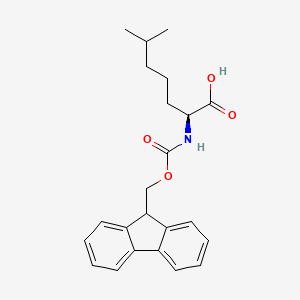
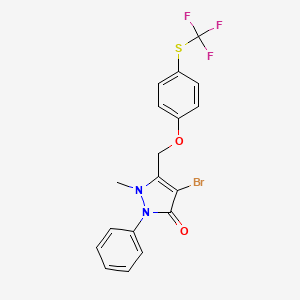
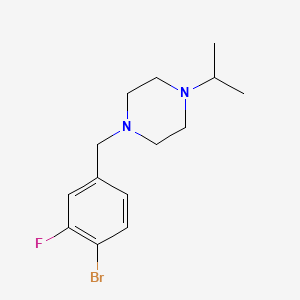
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2531332.png)
![Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate](/img/structure/B2531334.png)
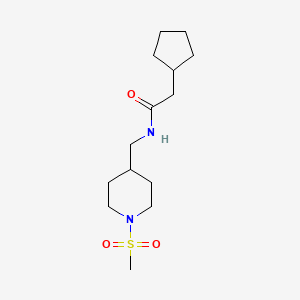
![[(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2531336.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2531338.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2531340.png)
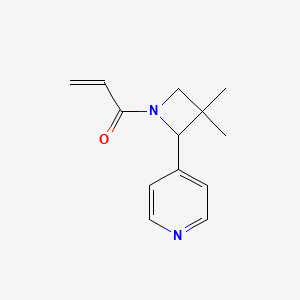
![1-(2-Hydroxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2531343.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2531345.png)